molecular formula C14H24N2 B253561 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene

1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene

Cat. No. B253561
M. Wt: 220.35 g/mol
InChI Key: VUPCNYZESCJTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene, also known as DABCO, is a commonly used organic compound in the field of chemistry. It is a colorless and odorless solid that is soluble in water and organic solvents. DABCO is widely used in various chemical reactions due to its excellent catalytic properties and unique chemical structure.

Mechanism of Action

1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene acts as a nucleophilic catalyst, which means it donates an electron pair to the reactant molecule, thus increasing the rate of the reaction. It can also act as a base, which means it accepts a proton from the reactant molecule, leading to the formation of the product.
Biochemical and Physiological Effects
1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene has no known biochemical or physiological effects, as it is primarily used in laboratory experiments and not intended for human consumption.

Advantages and Limitations for Lab Experiments

The advantages of using 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene in laboratory experiments include its high catalytic activity, low toxicity, and ease of handling. However, its limitations include its high cost and the need for careful handling due to its potential to cause skin and eye irritation.

Future Directions

There are several future directions for the use of 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene in scientific research. One potential area of research is the development of new catalytic reactions using 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene. Another area of research is the synthesis of new organic compounds using 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene as a catalyst. Additionally, the use of 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene in the field of polymer chemistry is an area of active research, as it has shown promising results in the synthesis of new polymers with unique properties.
In conclusion, 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene, or 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene, is a versatile and widely used organic compound in the field of chemistry. Its unique chemical structure and catalytic properties make it an excellent choice for various chemical reactions and synthesis of organic compounds. While it has no known biochemical or physiological effects, its use in laboratory experiments has shown promising results in various areas of research.

Synthesis Methods

The synthesis of 1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene can be achieved through several methods, including the reaction of 2,3,5,6-tetramethylbenzene with dimethylamine in the presence of a catalyst such as zinc chloride or aluminum chloride. Another method involves the reaction of 1,4-dibromobutane with dimethylamine in the presence of a base such as sodium hydroxide.

Scientific Research Applications

1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene has been extensively studied in the field of organic chemistry, where it is used as a catalyst in various reactions such as the Knoevenagel condensation, Michael addition, and aldol condensation. It has also been used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.

properties

Product Name

1,4-Bis(dimethylamino)-2,3,5,6-tetramethylbenzene

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

1-N,1-N,4-N,4-N,2,3,5,6-octamethylbenzene-1,4-diamine

InChI

InChI=1S/C14H24N2/c1-9-10(2)14(16(7)8)12(4)11(3)13(9)15(5)6/h1-8H3

InChI Key

VUPCNYZESCJTRQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1N(C)C)C)C)N(C)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1N(C)C)C)C)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.